Product packaging for 1-Methyltriphenylene(Cat. No.:CAS No. 2871-91-2)

1-Methyltriphenylene

Cat. No.: B12796165
CAS No.: 2871-91-2
M. Wt: 242.3 g/mol
InChI Key: DUFXBFANDZVWSR-UHFFFAOYSA-N
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Description

1-Methyltriphenylene (CAS 2871-91-2) is a methyl-substituted derivative of triphenylene, a flat polycyclic aromatic hydrocarbon (PAH) known for its highly symmetric, planar structure and delocalized 18-π-electron system . This compound is characterized by a calculated boiling point of 732.68 K and a melting point of 465.97 K . Its structure has been confirmed by X-ray crystallography . Researchers value this compound and its parent compound as fundamental building blocks in advanced materials science. Triphenylene derivatives are widely utilized in the development of discotic liquid crystals . Their planar, disc-like architecture facilitates self-assembly into highly ordered columnar mesophases, which provide efficient one-dimensional pathways for charge transport, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photoconductive devices . Furthermore, the triphenylene core serves as a robust and stable building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . Its rigid, conjugated structure with multiple substitution sites allows for the construction of porous, crystalline materials with potential uses in gas storage, molecular sieving, and catalysis . This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B12796165 1-Methyltriphenylene CAS No. 2871-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2871-91-2

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-methyltriphenylene

InChI

InChI=1S/C19H14/c1-13-7-6-12-18-16-9-3-2-8-14(16)15-10-4-5-11-17(15)19(13)18/h2-12H,1H3

InChI Key

DUFXBFANDZVWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyltriphenylene and Its Analogues

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of complex aromatic systems like triphenylene (B110318). nih.gov These methods often offer high selectivity and efficiency.

Palladium-Catalyzed Aryne Annulation Pathways in 1-Methyltriphenylene (B12796183) Synthesis

Palladium-catalyzed annulation of arynes represents a modern and effective strategy for synthesizing triphenylene frameworks. nih.govorgsyn.org This approach involves the in-situ generation of a highly reactive aryne intermediate, which then undergoes a palladium-catalyzed reaction with a suitable coupling partner to form the annulated product. nih.govescholarship.org For instance, the reaction of 2-iodo-4′-methylbiphenyl with o-(trimethylsilyl)phenyl triflate in the presence of a palladium catalyst can yield this compound. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and minimizing the formation of byproducts like triphenylene. nih.gov

A key advantage of this methodology is its ability to construct unsymmetrically substituted triphenylenes, which are challenging to access through traditional methods. nih.gov The reaction proceeds through the catalytic, stepwise coupling of two highly reactive species: an aryne and an organopalladium complex. nih.gov

Nondirected C–H Arylation Strategies for Triphenylene Frameworks

Direct C–H arylation has become an increasingly important method for the synthesis of PAHs, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgmpg.de Nondirected C–H arylation, in particular, avoids the need for a directing group, which can simplify the synthesis and broaden the scope of accessible structures. acs.orgmpg.de

A significant breakthrough in this area is the palladium-catalyzed twofold C–H arylation of simple arenes using cyclic diaryliodonium salts to construct triphenylene frameworks. acs.orgmpg.de This annulative π-extension (APEX) strategy allows for the direct synthesis of triphenylene derivatives from unactivated benzene (B151609) derivatives. acs.orgmpg.de For example, the reaction of toluene (B28343) with a cyclic diphenyliodonium (B167342) salt in the presence of a palladium catalyst can produce an inseparable regioisomeric mixture of 1- and 2-methyltriphenylene (B159561). acs.orgmpg.de

The mechanism of palladium-catalyzed C–H activation in the synthesis of triphenylenes has been a subject of detailed investigation. rsc.orgrsc.org Mechanistic studies, including kinetic analyses and the use of deuterated substrates, have provided valuable insights. rsc.orgrsc.org In the context of nondirected C–H arylation using Pd/C as a catalyst, it is suggested that catalytically active insoluble nanoparticles are formed in situ. rsc.org The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle rather than the often-proposed Pd(II)/Pd(IV) pathway. rsc.org The initial step is thought to be the leaching of palladium from the carbon support into the solution, followed by the formation of these active nanoparticles. rsc.org

In other systems, such as those employing homogeneous palladium catalysts, the C–H activation step is often the rate-determining step. rsc.org The specific mechanism can be influenced by various factors, including the nature of the palladium catalyst, the ligands, and the substrates involved. acs.orgthieme-connect.com For example, in some cases, the reaction may proceed through an electrophilic palladation event. acs.org

Hypervalent iodonium (B1229267) salts, particularly cyclic diaryliodonium salts, play a crucial role as arylating agents in the palladium-catalyzed synthesis of triphenylenes. acs.orgrsc.orgnih.gov These salts are generally stable, easy to handle, and serve as efficient sources of aryl groups. rsc.orgnih.gov In nondirected C–H arylation reactions, cyclic diaryliodonium salts act as aryl appending agents, facilitating the tandem C–C bond formation that leads to the triphenylene framework. acs.orgmpg.de

The electronic properties of the diaryliodonium salt can influence the regioselectivity of the arylation reaction. researchgate.net For instance, the use of aryl(mesityl)iodonium salts with strong electron-donating groups can lead to arylation at the ortho position of an amide-substituted triphenylene, while those with electron-withdrawing or weakly electron-donating groups can result in meta-arylation. researchgate.net The choice of the counter-anion in the iodonium salt can also affect the reaction outcome. rsc.org

Cyclodehydrochlorination Approaches to Methyltriphenylene

Cyclodehydrochlorination (CDHC) is a photochemical method used for the synthesis of PAHs, including triphenylene derivatives. cardiff.ac.ukrsc.orgnih.gov This reaction involves the intramolecular cyclization of a chlorinated precursor upon exposure to UV light, leading to the formation of the desired polycyclic system with the elimination of hydrogen chloride. cardiff.ac.ukrsc.org

This method has been successfully applied to the synthesis of various substituted triphenylenes. cardiff.ac.uk For example, the irradiation of o-terphenyl (B166444) chlorides with a medium-pressure mercury lamp can produce triphenylene derivatives in moderate to high yields. cardiff.ac.uk The reaction conditions, such as the solvent and the presence of a base, can influence the efficiency of the cyclization. researchgate.net Recent studies have shown that CDHC can also be performed mechanochemically in a ball mill, offering a solvent-free alternative to the traditional solution-phase reaction. researchgate.net

The efficiency of the CDHC reaction can be affected by the electronic nature of the substituents on the precursor molecule. nih.gov Electron-donating and electron-withdrawing groups can influence the reaction kinetics. nih.gov

Classical and Modified Synthetic Routes to this compound

While modern catalytic methods have become prominent, classical synthetic routes remain relevant for the preparation of this compound and other PAHs. chemhume.co.uklibretexts.orgsavemyexams.com These routes often involve multi-step sequences of well-established organic reactions. chemhume.co.uklibretexts.org

One of the classical approaches to synthesizing triphenylene frameworks is the Mallory reaction, which involves the photochemical cyclization of stilbene (B7821643) derivatives. researchgate.net Although effective, this method can sometimes lead to mixtures of products.

Adaptations of Van de Kamp and Coworkers' Methodologies for this compound

The synthesis commences with a Friedel-Crafts acylation reaction between sym-octahydrophenanthrene and succinic anhydride (B1165640) in the presence of aluminum chloride and nitrobenzene (B124822) as a solvent. This step forms β-(9-sym-octahydrophenanthroyl) propanoic acid. Following this, a Clemmensen reduction is employed to reduce the keto group, yielding γ-(9-sym-octahydrophenanthryl) butanoic acid. oregonstate.edu

The subsequent step involves an intramolecular cyclization of the butanoic acid derivative, facilitated by 75% sulfuric acid, which produces sym-dodecahydrotriphenylone. This ketone is then treated with a Grignard reagent, methyl magnesium iodide, in anhydrous ether. The resulting alcohol undergoes dehydration upon distillation, yielding a mixture of two isomeric decahydrotriphenylene derivatives and some residual alcohol. oregonstate.edu The final and crucial step is the aromatization of this mixture. This is accomplished by heating the mixture to around 300°C in the presence of a 10% palladium on charcoal catalyst, a method attributed to Dillenschnieder and Maire, to yield this compound. oregonstate.edu The final product can be purified by recrystallization from an alcohol-acetone mixture. oregonstate.edu

Table 1: Key Stages in the Synthesis of this compound via Adapted Van de Kamp Methodology oregonstate.edu

Step Reactants Reagents/Conditions Product
1. Acylation sym-Octahydrophenanthrene, Succinic anhydride Aluminum chloride, Nitrobenzene β-(9-sym-octahydrophenanthroyl) propanoic acid
2. Reduction β-(9-sym-octahydrophenanthroyl) propanoic acid Clemmensen Reduction γ-(9-sym-octahydrophenanthryl) butanoic acid
3. Cyclization γ-(9-sym-octahydrophenanthryl) butanoic acid 75% Sulfuric acid sym-Dodecahydrotriphenylone
4. Grignard Reaction sym-Dodecahydrotriphenylone Methyl magnesium iodide, Anhydrous ether Intermediate alcohol
5. Dehydration Intermediate alcohol Distillation Isomeric decahydrotriphenylene mixture

| 6. Aromatization | Isomeric decahydrotriphenylene mixture | 10% Palladium on charcoal, ~300°C | this compound |

Regioselective Synthesis and Isomer Control in Methyltriphenylene Preparation

The preparation of substituted polycyclic aromatic hydrocarbons like methyltriphenylene presents a significant synthetic challenge, primarily concerning regioselectivity and isomer control. The triphenylene framework has multiple positions where a substituent can be introduced, leading to the potential formation of various structural isomers, such as this compound and 2-methyltriphenylene. oregonstate.edu Controlling the precise placement of the methyl group is crucial for obtaining a pure, single isomer.

Regioselective synthesis aims to direct a chemical reaction to a specific position on a molecule. mdpi.comshd-pub.org.rs In the context of methyltriphenylene, this involves strategies that favor the formation of the 1-methyl isomer over other possibilities. The principles of isomer control often rely on leveraging the inherent electronic and steric properties of the starting materials and intermediates. nsf.gov For instance, the substitution patterns on polycyclic aromatic systems can be highly dependent on the nature of the electrophilic reagents used in aromatic substitution reactions. nsf.gov

Modern synthetic methods offer advanced strategies for achieving high regioselectivity. For example, the use of directing groups can block or activate certain positions on an aromatic ring, thereby guiding the incoming substituent to the desired location. nsf.gov Another powerful technique involves the generation and regioselective trapping of aryne intermediates, which can be used to construct densely functionalized aromatic rings with precise substitution patterns. pdx.edu While not specifically documented for this compound in the provided context, these advanced strategies represent the forefront of controlling isomerism in the synthesis of complex aromatic compounds.

The ability to control reaction conditions is a fundamental aspect of producing specific isomers. chemtube3d.com Factors such as solvent, temperature, and the choice of catalyst can significantly influence the reaction pathway and, consequently, the ratio of isomers in the final product. In the synthesis of substituted pyrenes, another class of polycyclic aromatic hydrocarbons, formylation and acylation reactions have been shown to afford moderate to high levels of regioselectivity, facilitating the controlled introduction of functional groups. nsf.gov This highlights how the careful selection of synthetic reactions is paramount in achieving isomer control.

Table 2: Factors Influencing Isomer Control in Aromatic Substitution

Factor Description Potential Impact on Methyltriphenylene Synthesis
Directing Groups Pre-existing substituents on the aromatic core that influence the position of subsequent reactions. nsf.gov A directing group on a triphenylene precursor could guide methylation to the C-1 position.
Steric Hindrance The spatial arrangement of atoms can prevent reactions at certain positions. nsf.gov Bulky reagents may be sterically hindered from reacting at more crowded positions, favoring substitution at more accessible sites like C-1.
Reaction Conditions Parameters such as temperature, solvent, and reaction time can favor one reaction pathway over another. chemtube3d.com Altering conditions during electrophilic addition or cyclization could change the ratio of 1-methyl to 2-methyltriphenylene isomers.
Reagent Choice The specific chemical used to introduce the functional group can have inherent selectivity. nsf.gov The choice of the methylating agent and catalyst system is critical for regiocontrol.

| Advanced Intermediates | Use of highly reactive intermediates like arynes allows for precise, regioselective bond formation. pdx.edu | A strategy involving a triphenylene-aryne intermediate could potentially offer a highly selective route to this compound. |

Spectroscopic and Structural Elucidation of 1 Methyltriphenylene Systems

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a powerful toolkit for the detailed analysis of complex organic molecules like 1-Methyltriphenylene (B12796183). Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy provide complementary information, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for its aromatic and methyl protons. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7.0-9.0 ppm), reflecting the deshielding effect of the aromatic ring currents. The specific splitting patterns and coupling constants (J) between adjacent protons are critical for assigning the signals to their respective positions on the triphenylene (B110318) core. The methyl group protons appear as a singlet in the upfield region, typically around 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom in this compound gives a distinct signal. bhu.ac.in The chemical shifts of the aromatic carbons are observed in the range of approximately 120-140 ppm. The quaternary carbons, including those at the fusion of the rings and the one bearing the methyl group, have distinct chemical shifts that aid in the complete assignment of the carbon framework. The methyl carbon signal appears at a much higher field, typically around 20-30 ppm. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further help in distinguishing between CH, CH₂, and CH₃ groups. bhu.ac.in

Nucleus Typical Chemical Shift Range (ppm) Notes
¹H (Aromatic) 7.0 - 9.0Complex multiplet patterns due to spin-spin coupling.
¹H (Methyl) ~2.5Typically a sharp singlet.
¹³C (Aromatic) 120 - 140Includes both protonated and quaternary carbons.
¹³C (Methyl) 20 - 30A single peak for the methyl group carbon.

Ion Mobility-Mass Spectrometry (IM-MS) for Methyltriphenylene Isomer Differentiation

The separation and identification of isomers present a significant analytical challenge due to their identical mass-to-charge ratios. escholarship.org Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for differentiating isomers based on their size, shape, and charge in the gas phase. nih.govfrontiersin.org In IM-MS, ions are separated based on their drift time through a gas-filled tube under the influence of a weak electric field. frontiersin.org Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), leading to distinct drift times and allowing for their separation. azom.com

For methyltriphenylene isomers, where the methyl group is located at different positions on the triphenylene core, subtle differences in their shapes can be exploited by IM-MS. nih.govazom.com This technique can resolve isomers that are often difficult to separate by chromatography alone. nih.gov The coupling of ion mobility with high-resolution mass spectrometry provides an additional dimension of separation, enhancing the confidence in isomer identification. mdpi.com Advanced IM-MS techniques, such as traveling-wave ion mobility spectrometry (TWIMS) and cyclic ion mobility spectrometry (cIMS), offer enhanced resolution for separating closely related isomers. nih.govfrontiersin.org

Gas-Phase Infrared (IR) Spectroscopy for Structural Confirmation of Methyltriphenylene Isomers

Gas-phase Infrared (IR) spectroscopy is a valuable technique for the structural confirmation of molecules by probing their vibrational modes. libretexts.org When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequencies of these absorptions are characteristic of the specific bonds and functional groups within the molecule. libretexts.org

In the gas phase, the influence of intermolecular interactions is minimized, leading to sharper and more well-resolved vibrational bands compared to condensed-phase spectra. This is particularly useful for distinguishing between isomers. nih.gov Methyltriphenylene isomers, while having similar functional groups, will exhibit unique IR spectra due to differences in their molecular symmetry and the vibrational coupling between the methyl group and the aromatic framework. hpst.cz

The C-H stretching vibrations of the aromatic rings and the methyl group, as well as the C-C stretching and bending modes of the triphenylene skeleton, give rise to a complex and information-rich fingerprint region in the IR spectrum. hpst.cz Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental gas-phase IR spectra to aid in the assignment of vibrational modes and to confirm the structure of the specific isomer being studied. nsf.gov

Other Relevant Spectroscopic Modalities in this compound Analysis

Besides NMR, IM-MS, and IR spectroscopy, other spectroscopic techniques provide valuable insights into the electronic and photophysical properties of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique probes the electronic transitions within the molecule. researchgate.net The UV-Vis spectrum of this compound is characterized by a series of absorption bands corresponding to π-π* transitions within the extended aromatic system. The position and intensity of these bands are sensitive to the electronic structure and can be influenced by the position of the methyl group.

Fluorescence and Phosphorescence Spectroscopy : These emission techniques provide information about the excited states of the molecule. proteus-instruments.com Following excitation with UV light, this compound can relax to the ground state by emitting light as fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). The wavelengths and quantum yields of these emissions are characteristic of the molecule's structure and can be used for its identification and quantification. researchgate.net Combining UV-Vis and fluorescence spectroscopy can provide a more complete picture of the molecule's electronic properties. biocompare.com

Crystallographic Analysis of this compound and its Derivatives (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. libretexts.org By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated, from which precise bond lengths, bond angles, and torsional angles can be determined. cam.ac.uk

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure, including the planarity of the triphenylene core and the orientation of the methyl group. This information is invaluable for understanding intermolecular interactions, such as crystal packing forces and potential π-π stacking, which influence the material's bulk properties. The crystallographic data also serves as a benchmark for validating the results of theoretical calculations and spectroscopic interpretations.

Methodologies for Analysis of Isomeric Mixtures and Regioisomeric Purity of Methyltriphenylenes

The synthesis of this compound can sometimes lead to the formation of other methyltriphenylene isomers. Therefore, robust analytical methods are required to separate and quantify the components of these isomeric mixtures and to determine the regioisomeric purity of the desired product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of isomeric mixtures. rsc.org By carefully selecting the stationary phase (e.g., a PBr column) and the mobile phase, it is possible to achieve baseline separation of methyltriphenylene isomers based on their differential interactions with the column. rsc.org

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is highly effective for separating and identifying volatile isomers. The isomers are separated based on their boiling points and interactions with the GC column, and the mass spectrometer provides definitive identification.

Tandem Mass Spectrometry (MS/MS): In cases where isomers are not fully separated by chromatography, tandem mass spectrometry can provide an additional level of discrimination. nih.gov The precursor ions of the isomers are selected and fragmented, and the resulting product ion spectra can be unique for each isomer, allowing for their differentiation and quantification. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers exceptional structural specificity and can directly analyze complex mixtures of isomers without the need for chromatographic separation. nih.govresearchgate.net MRR measures the rotational transitions of molecules in the gas phase, which are highly sensitive to the mass distribution and therefore the precise isomeric form. nih.govresearchgate.net

The combination of these techniques provides a comprehensive approach to ensure the identity and purity of this compound for further studies and applications.

Computational Chemistry and Theoretical Studies on 1 Methyltriphenylene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Methyltriphenylenes

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of PAHs due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are instrumental in predicting the geometric structures, stability, and electronic properties of methyltriphenylene isomers. nih.gov

The relative stability of PAH isomers is a critical factor in predicting their abundance in various environments. However, studies have shown that the accurate prediction of isomerization energies for PAHs like the C18H12 isomers (triphenylene, chrysene, benz[a]anthracene, and benzo[c]phenanthrene) is a significant challenge for many DFT functionals. uwa.edu.aunih.govresearchgate.net Standard generalized gradient approximation (GGA) and meta-GGA functionals often systematically underestimate these isomerization energies, sometimes leading to incorrect predictions of the most stable isomer. uwa.edu.auresearchgate.net For instance, many of these functionals incorrectly predict chrysene to be more stable than triphenylene (B110318). uwa.edu.auresearchgate.net

Achieving reliable results often requires higher-level functionals. Hybrid functionals, which incorporate a percentage of exact Hartree-Fock exchange, and double-hybrid functionals generally show improved performance. uwa.edu.au Specifically, functionals with a high percentage of Hartree-Fock exchange (40-50%) or those that include empirical dispersion corrections (like the D3 correction) have been found to provide good agreement with high-accuracy methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). uwa.edu.aunih.govresearchgate.net These findings are critical when studying 1-methyltriphenylene (B12796183), as the position of the methyl group can influence planarity and electronic distribution, affecting its relative stability compared to other methyltriphenylene isomers.

Global chemical reactivity descriptors derived from DFT, such as chemical hardness, electronic chemical potential, and electrophilicity, are used to predict the relative reactivity of different methyltriphenylene isomers. mdpi.comnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their gap (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Performance of Selected DFT Functionals for PAH Isomerization Energies This table illustrates the challenge in accurately predicting PAH isomer stability, a key consideration for methyltriphenylene systems.

Functional Type Functional Root-Mean-Square Deviation (RMSD) for C18H12 Isomers (kJ mol⁻¹) Notes
GGA BP86-D3 6.0 Systematically underestimates isomerization energies.
meta-GGA MN12-L 3.5 Shows better performance than many GGAs but still underestimates.
Hybrid GGA PBE0-D3 1.5 Inclusion of exact exchange and dispersion correction improves accuracy.
Hybrid meta-GGA PW6B95-D3 < 1.0 Provides high accuracy, close to benchmark calculations.
Hybrid meta-GGA BMK 1.3 High percentage of Hartree-Fock exchange leads to good performance.

Data sourced from studies on PAH isomerization energies. uwa.edu.auresearchgate.net

Molecular Dynamics and Reaction Pathway Simulations in this compound Formation

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecules and simulating the complex processes of PAH formation and growth. chemrxiv.orgdntb.gov.ua Reactive MD simulations, in particular, can model the chemical reactions that lead to the synthesis of molecules like this compound in high-temperature environments such as combustion flames. chemrxiv.org

These simulations reveal detailed mechanisms for the formation of aromatic rings and their subsequent growth. nih.gov The formation of this compound is intrinsically linked to the general mechanisms of PAH growth, which involve processes like the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism and pathways involving methyl radicals. acs.org MD simulations show that the growth of PAHs can proceed through a series of reactions with small radicals, providing detailed information on the reaction pathways that are difficult to study experimentally. chemrxiv.org The presence and position of methyl groups can significantly influence these growth pathways. nih.gov

The structural diversity of PAHs presents a significant analytical challenge, as isomers often have identical masses and similar chromatographic behavior. nih.govfiu.edu Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful technique for differentiating isomers by separating them based on their size, shape, and charge in the gas phase. news-medical.net A key parameter derived from these measurements is the Collision Cross Section (CCS), which is a rotationally averaged measure of the ion's shape. nih.govresearchgate.net

Computational methods are essential for predicting theoretical CCS values to compare with experimental data, thereby aiding in the structural identification of unknown compounds. fiu.edunih.gov For methyltriphenylene, which has several isomers depending on the position of the methyl group (e.g., this compound, 2-methyltriphenylene), each isomer will have a unique three-dimensional structure and thus a distinct CCS value.

The process of predicting CCS involves several steps:

Conformational Sampling: Generating a set of possible 3D structures (conformers) for the ion of interest.

Structure Optimization: Using quantum chemical methods, typically DFT, to find the optimized geometries and relative energies of these conformers. fiu.edu

CCS Calculation: Calculating the theoretical CCS value for each conformer using methods like the trajectory method (TM), which simulates the collisions between the ion and a buffer gas (commonly nitrogen or helium). nih.govfiu.edu

The calculated CCS values for different methyltriphenylene isomers can then be compared with experimental IM-MS data to distinguish between them. This combined experimental and theoretical approach provides a much higher degree of confidence in isomer identification than mass spectrometry alone. researchgate.net Machine learning algorithms are also increasingly being used to predict CCS values rapidly and accurately from 2D structural information, offering a high-throughput method for screening potential isomer structures. mdpi.comnih.gov

Table 2: Principles of CCS Prediction for Isomer Distinction

Step Description Computational Method Importance for Methyltriphenylene
1. Conformational Search Exploration of the potential energy surface to identify stable 3D structures of the ion. Molecular Mechanics, Molecular Dynamics The methyl group's rotation and its interaction with the aromatic system create distinct conformers.
2. Geometry Optimization Calculation of the lowest energy structure for each conformer. Density Functional Theory (DFT) Provides accurate geometries necessary for reliable CCS calculation.
3. CCS Calculation Simulation of ion movement through a buffer gas to determine its rotationally averaged area. Trajectory Method (e.g., MobCal) Yields a specific theoretical CCS value for each isomer, enabling direct comparison with experimental data.

This table outlines the general computational workflow for predicting CCS values to differentiate isomers like this compound from 2-methyltriphenylene (B159561). fiu.edunih.gov

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants, intermediates, and products. e3s-conferences.org A transition state is an unstable configuration at the highest point on a reaction energy profile, representing the energy barrier (activation energy) that must be overcome for the reaction to proceed. ucsb.edu

Computational chemistry allows for the precise location of these transition state structures and the calculation of their energies. youtube.com For reactions involved in the formation of this compound, such as the cyclization of a methyl-substituted precursor, computational methods can map out the entire reaction pathway. e3s-conferences.orgresearchgate.net This involves calculating the potential energy surface and identifying the minimum energy path from reactants to products.

DFT is a common method used to calculate the energies of reactants, products, and transition states. mdpi.com By determining the activation energies for competing reaction pathways, chemists can predict which reactions are kinetically favorable. For example, in the growth of PAHs from smaller precursors, there can be multiple possible sites for radical attack or cyclization. mdpi.comresearchgate.netnih.gov Calculating the energy profiles for each potential pathway reveals the most likely mechanism for the formation of a specific isomer like this compound. researchgate.net These computational studies provide critical insights into the regioselectivity and stereoselectivity of complex organic reactions. e3s-conferences.org

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. researchgate.net These methods, which solve the Schrödinger equation for a given molecular system, provide detailed information about electronic structure, molecular orbitals, and various spectroscopic properties. nih.gov

For this compound, quantum chemical calculations can elucidate how the methyl group substituent affects the electronic properties of the triphenylene core. Analysis of the molecular orbitals, particularly the HOMO and LUMO, reveals how the electron density is distributed and where the molecule is most likely to undergo electrophilic or nucleophilic attack. nih.gov The methyl group, being electron-donating, is expected to increase the energy of the HOMO and potentially alter the regions of highest electron density on the aromatic system.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from these calculations. The MEP visualizes the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. core.ac.uk This provides a visual guide to the molecule's reactivity, indicating sites susceptible to attack by electrophiles or nucleophiles. core.ac.uk

Furthermore, quantum chemical methods are used to predict various spectroscopic properties. For instance, theoretical calculations can predict NMR chemical shifts, which can be invaluable for confirming the structure of a specific isomer like this compound and for making or revising experimental resonance assignments. chemrxiv.org

Mechanistic Elucidation via Computational Modeling for this compound Synthesis and Reactivity

Computational modeling plays a pivotal role in elucidating the complex reaction mechanisms involved in the synthesis and reactivity of this compound. chemrxiv.org By combining the methods described above—DFT for energetics, MD for dynamics, and TS calculations for reaction barriers—a comprehensive picture of a reaction can be constructed. chemrxiv.orgmdpi.com

For the synthesis of this compound, computational models can explore various precursor molecules and reaction conditions to predict the most efficient synthetic routes. mdpi.com For example, simulations can model the cyclization reactions of larger, flexible molecules that could form the triphenylene core, identifying the key intermediates and transition states along the way. e3s-conferences.org This is particularly important for understanding the regioselectivity that leads to the formation of the 1-methyl isomer over other possibilities.

In terms of reactivity, computational studies can predict how this compound will behave in various chemical environments. For example, the mechanism of its oxidation or its participation in further PAH growth can be modeled. researchgate.net By calculating the activation energies for different potential reactions, researchers can predict the most likely products and understand the factors that control the molecule's chemical behavior. mdpi.com This predictive power is essential for applications ranging from materials science to environmental chemistry, where the fate and transformation of PAHs are of significant interest. nih.govacs.org

Reaction Mechanisms and Pathways of 1 Methyltriphenylene and Its Precursors

C-H Activation Mechanisms in Triphenylene (B110318) Framework Formation, including Methylated Variants

The formation of the triphenylene framework and its alkylated analogues often necessitates the activation of a carbon-hydrogen (C-H) bond on a precursor molecule. This activation, typically an initial step, transforms a stable aromatic ring into a reactive site ready for subsequent bond formation. One of the most prevalent C-H activation mechanisms in PAH growth is hydrogen abstraction. encyclopedia.pubmdpi.com

In combustion environments and certain synthetic pathways, highly reactive radical species (like H•, OH•, or other carbon-based radicals) can abstract a hydrogen atom from an aromatic ring. nih.gov This process creates an aryl radical, a key reactive intermediate. For instance, in the context of forming a methylated triphenylene, a hydrogen atom could be abstracted from a precursor molecule like methyl-substituted phenanthrene (B1679779) or biphenyl, creating a radical center. This site then becomes susceptible to attack by other molecules, leading to the addition of new carbon atoms and subsequent cyclization to build the triphenylene structure. This initial C-H activation via hydrogen abstraction is a foundational step in radical-based PAH growth mechanisms such as the Hydrogen Abstraction-Acetylene Addition (HACA) and Hydrogen Abstraction-Vinylacetylene Addition (HAVA) pathways. encyclopedia.pubmdpi.comresearchgate.net

C-C Sigma-Bond Activation Pathways Relevant to Methyltriphenylene Precursors

While C-H activation is common, the cleavage of strong carbon-carbon (C-C) sigma (σ) bonds represents a more challenging yet powerful strategy in organic synthesis. acs.org This approach is particularly relevant when using strained precursor molecules to construct the triphenylene skeleton. Biphenylene (B1199973), which contains a strained central four-membered ring fused to two benzene (B151609) rings, is a key precursor where C-C σ-bond activation has been studied. nih.govnih.gov

Traditionally, transition metal-mediated C-C σ-bond activation in biphenylene occurs at the weaker bonds of the central, strained four-membered ring. nih.gov However, recent studies have demonstrated that main-group reagents, such as an aluminum(I) complex, can achieve unprecedented chemoselective cleavage of a C-C bond in one of the six-membered aromatic rings, leaving the central ring intact. nih.govchemrxiv.org This type of activation generates a reactive organometallic intermediate that can be trapped or used in further synthetic steps.

Furthermore, on-surface synthesis studies have shown that the C-C σ-bond of biphenylene derivatives can be activated on a Cu(111) surface at room temperature. acs.orgnih.gov This process involves the insertion of copper atoms from the substrate directly into a C-C bond of the precursor, creating a reactive synthon on the surface. nih.gov Such pathways, which activate specific C-C bonds in precursors, could be strategically employed to construct complex PAHs like 1-methyltriphenylene (B12796183) from appropriately substituted biphenylene derivatives.

Radical Mechanisms and Reaction Dynamics in Methyltriphenylene Synthesis

Radical reactions are fundamental to the formation of many PAHs, especially in high-temperature environments like combustion flames. encyclopedia.pubmdpi.com These processes typically proceed via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. mdpi.commeta-synthesis.com

Initiation: The process begins with the formation of radical species, often through the homolytic cleavage of a weak bond by heat or light. allen.in

Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. mdpi.com This cycle is the core of the PAH growth process.

Termination: The chain reaction ceases when two radicals combine or disproportionate, forming stable, non-radical products. mdpi.com

The triphenylmethyl radical is a well-studied example of a persistent radical, stabilized by the extensive delocalization of the unpaired electron across the three phenyl rings. meta-synthesis.comwikipedia.org This stability provides insight into the nature of the radical intermediates that may be formed on large aromatic frameworks during the synthesis of this compound.

The Hydrogen Abstraction-Vinylacetylene Addition (HAVA) mechanism is a significant pathway for the growth of PAHs, including alkylated variants. encyclopedia.pubmdpi.com It is considered highly viable across wide temperature and pressure ranges and is characterized by low energy barriers. mdpi.com The mechanism involves the addition of a single molecule of vinylacetylene (C₄H₄) to an existing aromatic radical to form a new six-membered ring. oup.com

The key steps of the HAVA mechanism are as follows: oup.com

Hydrogen Abstraction: A radical removes a hydrogen atom from an aromatic molecule (e.g., a methyl-substituted PAH), creating a reactive aryl radical.

Vinylacetylene Addition: A vinylacetylene molecule adds to the radical site on the aromatic ring.

Cyclization: The resulting structure undergoes an intramolecular cyclization, forming a new, non-aromatic six-membered ring.

Rearomatization: The intermediate rearomatizes, typically through hydrogen migration and/or subsequent hydrogen abstraction, to yield a larger, stable PAH.

The HAVA mechanism effectively explains the growth of PAHs by two carbon atoms and two hydrogen atoms (net C₂H₂ addition after considering the initial abstraction and final rearomatization). It is a crucial pathway for the formation of complex PAHs from smaller precursors. encyclopedia.pubmdpi.com

FeatureDescription
Reactants Aromatic Radical, Vinylacetylene (C₄H₄)
Key Steps 1. H-Abstraction 2. Vinylacetylene Addition 3. Cyclization 4. Rearomatization
Significance Efficiently grows PAH size by forming an additional aromatic ring.
Conditions Considered viable under a wide range of temperatures and pressures with low energy barriers. mdpi.com
Relevance Explains the formation of naphthalene, anthracene, phenanthrene, and other larger PAHs. oup.com

This table summarizes the key features of the Hydrogen Abstraction Vinylacetylene Addition (HAVA) mechanism for PAH growth.

Chemical reactions rarely proceed in a single step; they typically involve the formation of transient, high-energy species known as reactive intermediates. allen.inlumenlearning.com These short-lived molecules are crucial in determining the course of a reaction. lumenlearning.com In the synthesis of this compound, several types of reactive intermediates play pivotal roles.

Radicals: As discussed, radicals are species with an unpaired electron, formed by homolytic bond fission. allen.in Aryl and alkyl radicals are central to mechanisms like HAVA and are highly reactive, driving the propagation of chain reactions. mdpi.com

Carbocations: A carbocation is an ion with a positively charged carbon atom, typically formed through heterolytic bond fission or by the protonation of a molecule. allen.inddugu.ac.in They are powerful electrophiles. The stability of carbocations generally follows the order: tertiary > secondary > primary, due to hyperconjugation and inductive effects from alkyl groups. lumenlearning.com Carbocations are key intermediates in electrophilic aromatic substitution and acid-catalyzed cyclization reactions. libretexts.org

Carbanions: A carbanion is an intermediate with a negatively charged carbon. lumenlearning.com They are electron-rich and act as strong nucleophiles. The stability of simple alkyl carbanions is the reverse of carbocations (methyl > primary > secondary > tertiary), as alkyl groups are electron-donating and destabilize the negative charge. lumenlearning.com

The specific intermediates formed depend on the reaction conditions and precursors, with radical intermediates dominating in high-temperature or photochemical processes, and carbocations being prevalent in acid-catalyzed pathways.

Electrophilic Reaction Pathways in Triphenylene Synthesis

Electrophilic reactions are another major class of pathways for synthesizing and functionalizing the triphenylene core. These reactions involve an electron-rich species (the aromatic ring) being attacked by an electron-deficient species, or electrophile. libretexts.org

One common pathway is electrophilic aromatic substitution , where an atom or group on the aromatic ring (usually hydrogen) is replaced by an electrophile. The triphenylene system can undergo such reactions. For example, hexaalkoxytriphenylenes can be nitrated via electrophilic substitution to produce mononitro-, dinitro-, and trinitro- derivatives. tandfonline.com This demonstrates the susceptibility of the triphenylene core to attack by strong electrophiles like the nitronium ion (NO₂⁺). The general mechanism involves the generation of a strong electrophile (often with the help of a catalyst), its attack on the aromatic π-system to form a carbocation intermediate (a sigma complex), and the subsequent loss of a proton to restore aromaticity. libretexts.org

Another powerful method is intramolecular electrophilic cyclization . In this approach, a precursor molecule with a suitable side chain is treated with a Lewis acid or a strong protic acid. nih.gov The acid promotes the formation of a carbocation within the side chain, which then acts as an internal electrophile, attacking one of the aromatic rings of the precursor. This attack, followed by proton loss, results in the formation of a new fused ring, building the polycyclic framework. Cascade reactions involving multiple cyclizations can be used to construct complex structures like the triphenylene skeleton from linear precursors in a single synthetic operation. nih.gov

Derivatization and Functionalization of the 1 Methyltriphenylene Core

Synthesis of Substituted Methyltriphenylenes

The synthesis of substituted methyltriphenylenes and other functionalized triphenylene (B110318) frameworks often employs palladium-catalyzed cross-coupling and C-H activation reactions. These methods are valued for their efficiency and ability to construct complex aromatic systems from simpler precursors. lookchem.comresearchgate.net

One prominent strategy involves a palladium-catalyzed cascade reaction that couples o-chlorobenzoic acids with cyclic diaryliodonium salts. researchgate.net This one-pot procedure proceeds through a carboxylic acid-directed o-arylation, followed by an intramolecular decarboxylative annulation to yield a variety of functionalized triphenylenes. researchgate.net The carboxylic acid acts as a traceless directing group, facilitating an atom- and step-economical double cross-coupling annulation. researchgate.net This approach is compatible with a range of substituents on the aromatic acid, leading to triphenylenes with diverse functionalities in moderate to excellent yields. researchgate.net

Another efficient, regioselective method involves the palladium-catalyzed Suzuki-Miyaura coupling and subsequent intramolecular C–H activation between arylboronic acids and dibromobiphenyls. lookchem.com This methodology demonstrates excellent atomic economy and provides a feasible route to unsymmetrically substituted triphenylenes. lookchem.com Similarly, a facile synthesis has been developed through the palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes, which involves dual C–H activations and double C–C bond formations. acs.org This reaction is tolerant of various functional groups, such as methoxy (B1213986) and methyl groups, on the iodobenzene (B50100) component, affording the corresponding substituted triphenylenes in high yields. acs.org For instance, the reaction between 2-iodobiphenyl (B1664525) and m-iodotoluene results in the formation of 1-methyltriphenylene (B12796183). acs.org

A nondirected annulative π-extension (APEX) approach using palladium catalysis has also been employed to synthesize substituted triphenylenes from simple arenes and cyclic diaryliodonium salts. acs.orgmpg.de This method can produce a range of substituted triphenylene products in moderate yields. acs.org

Table 1: Selected Synthetic Methods for Functionalized Triphenylenes
MethodStarting MaterialsKey FeaturesReference
Pd-Catalyzed Cascade Reactiono-Chlorobenzoic acids and cyclic diaryliodonium saltsOne-pot procedure; carboxylic acid as a traceless directing group; decarboxylative annulation. researchgate.net
Suzuki Coupling / C-H ActivationArylboronic acids and dibromobiphenylsExcellent atomic economy; regioselective synthesis of unsymmetrical triphenylenes. lookchem.com
Dual C-H Activation2-Iodobiphenyls and iodobenzenesHigh atom- and step-economy; access to various unsymmetrically functionalized triphenylenes. acs.org
Nondirected Annulative π-Extension (APEX)Simple arenes and cyclic diaryliodonium saltsDirect C-H arylation without a directing group; furnishes fully benzenoid triphenylene frameworks. acs.orgmpg.de

Exploration of Annulative π-Extension (APEX) in Methyltriphenylene Derivative Synthesis

Annulative π-extension (APEX) has emerged as a powerful synthetic concept for rapidly constructing polycyclic aromatic hydrocarbons (PAHs) and other fused aromatic systems. nagoya-u.ac.jpresearchgate.net This approach facilitates the extension of a π-system in a single step, often without the need to pre-functionalize the aromatic substrates, which is highly advantageous for late-stage molecular modification. nagoya-u.ac.jp

A significant application of this concept is the palladium-catalyzed, nondirected, two-fold C–H arylation of unactivated simple arenes to form triphenylene frameworks. acs.orgmpg.de This specific APEX reaction was used to synthesize methyltriphenylene from toluene (B28343) using a cyclic diaryliodonium salt. acs.org The reaction is typically performed at 130 °C in the presence of a palladium catalyst (Pd(TFA)₂), a silver salt (AgSbF₆), and trifluoroacetic acid (TFA). acs.orgmpg.de This process involves a tandem C–C linkage relay that furnishes the fully benzenoid triphenylene structure. acs.org

The versatility of this APEX protocol has been demonstrated with a variety of substituted arenes. Arenes bearing electron-donating alkyl groups, including methyl, ethyl, and isopropyl groups, were shown to be compatible with the optimized reaction conditions, affording the desired substituted triphenylene products in good yields. acs.org The electronic nature of the cyclic iodonium (B1229267) salts used in the reaction appeared to have only a marginal effect on the yields. acs.orgmpg.de

Table 2: Synthesis of Substituted Triphenylenes via Nondirected APEX Reaction
Arene Substrate (1)Iodonium Salt (2)Product (3)Isolated YieldReference
TolueneDibenziodolium saltThis compound / 2-Methyltriphenylene (B159561) mixture75% acs.orgmpg.de
EthylbenzeneDibenziodolium saltEthyltriphenylene regioisomers72% acs.org
CumeneDibenziodolium salt2-Isopropyltriphenylene70% acs.org
tert-ButylbenzeneDibenziodolium salt2-tert-Butyltriphenylene68% acs.org

Reaction Conditions: Arene substrate, iodonium salt (1.0 equiv), Pd(TFA)₂ (10 mol %), AgSbF₆ (1.0 equiv), TFA (10 equiv), 130 °C, 24 h. acs.org

Investigation of Regioselectivity in Functionalization Reactions of the Triphenylene Core

Regioselectivity—the control over the position of functionalization—is a critical challenge in the synthesis of substituted triphenylenes. The triphenylene core has multiple C-H bonds that can potentially react, and directing substitution to a specific position is often difficult.

In the nondirected APEX synthesis of methyltriphenylene, the palladium-catalyzed C-H arylation of toluene lacks a chelating directing group, leading to poor site-selectivity. acs.orgmpg.de This results in the formation of an inseparable regioisomeric mixture of this compound and 2-methyltriphenylene. acs.orgmpg.de The identification of this mixture required advanced analytical techniques, including ion mobility-mass spectrometry and gas-phase infrared spectroscopy, combined with molecular modeling. acs.org

However, regioselectivity can be influenced and sometimes controlled by steric factors. For example, when the APEX reaction was performed with arenes bearing sterically bulky substituents, such as isopropyl and tert-butyl groups, the functionalization occurred exclusively at the less hindered positions to afford single regioisomers (2-substituted triphenylenes). acs.org A similar steric influence was observed in the palladium-catalyzed coupling of 2-iodobiphenyls, where the reaction selectively occurred at the less hindered position of the reaction partner. acs.org

In contrast to nondirected methods, high regioselectivity can be achieved by employing directing groups. In the synthesis of triphenylene-fused phosphole oxides, a three-component coupling reaction was guided by a cobalt catalyst. beilstein-journals.orgntu.edu.sg The regioselectivity of the initial benzo[b]phosphole core construction was attributed to a secondary interaction between a methoxymethoxy (MOM) group on the arylzinc reagent and the cobalt catalyst during the key C-H activation step. beilstein-journals.orgntu.edu.sg This directed 1,4-cobalt migration ensured the preferential formation of the desired isomer, which was then carried through to the final triphenylene structure. beilstein-journals.orgntu.edu.sg While not a direct functionalization of this compound, this work illustrates the power of directing groups in controlling regiochemical outcomes in the synthesis of complex triphenylene derivatives.

Advanced Research Applications of 1 Methyltriphenylene in Materials Science and Astrochemistry

Investigation of 1-Methyltriphenylene (B12796183) for Organic Semiconductors and Optoelectronic Devices

This compound, a polycyclic aromatic hydrocarbon (PAH), is a subject of growing interest in materials science for its potential applications in organic electronics. ontosight.ai Its parent compound, triphenylene (B110318), and its derivatives are recognized for their ability to form highly ordered columnar structures, which are crucial for efficient charge transport. wikipedia.org These structures create one-dimensional pathways for charge carriers, making them promising materials for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). aps.orgwikipedia.org

The inherent properties of the triphenylene core, such as high thermal stability and potential for fluorescence, are advantageous for these applications. ontosight.ai The addition of a methyl group, as in this compound, can modify the molecule's electronic and physical properties, potentially enhancing its performance as a semiconductor. ontosight.ai Research into triphenylene-based materials focuses on optimizing charge carrier mobility—a measure of how quickly charges can move through the material. While direct performance data for this compound is specialized, studies on analogous triphenylene derivatives provide insight into the potential of this class of materials. For instance, single-crystal field-effect transistors using π-extended triphenylene-based semiconductors have demonstrated charge carrier mobilities that are orders of magnitude greater than their thin-film counterparts. researchgate.net

Investigations into various triphenylene derivatives have yielded a range of mobility values, highlighting the impact of molecular structure and processing on device performance. These studies are critical for tuning the properties of materials like this compound for specific optoelectronic functions. researchgate.net

Below is a table summarizing charge carrier mobilities measured in various triphenylene-based organic semiconductors, illustrating the performance range for this class of materials.

Material/Device TypeCharge Carrier Mobility (cm²/V·s)On/Off RatioReference
Single-crystal FET of a π-extended triphenylene analogue~0.03~10³ researchgate.net
Perfluoroalkylated triphenylene derivative (Colhd mesophase)3.7 x 10⁻⁴ (positive carriers)Not Specified tandfonline.com
Perfluoroalkylated triphenylene derivative (Colhd mesophase)3.6 x 10⁻⁴ (negative carriers)Not Specified tandfonline.com
Alkoxy-substituted triphenylenes (discotic mesophases)< 0.002Not Specified researchgate.net

Role of this compound as a Model Alkylated PAH in Interstellar Medium Chemistry

Polycyclic aromatic hydrocarbons are considered among the most abundant and widespread organic molecules in the interstellar medium (ISM), potentially accounting for a significant fraction of all interstellar carbon. astron-soc.innih.govcaltech.edu They are identified through a set of characteristic infrared emission features known as Aromatic Infrared Bands (AIBs). astron-soc.innih.gov While much research has focused on unsubstituted PAHs, the presence and role of their alkylated counterparts, such as this compound, are crucial for a complete understanding of interstellar chemistry. This compound serves as an important model compound for studying the behavior, formation, and spectroscopic signatures of methylated PAHs in astrophysical environments.

Formation Pathways in Molecular Clouds and Cold Environments

The detection of complex organic molecules, including PAHs and their functionalized derivatives, in cold molecular clouds like the Taurus Molecular Cloud (TMC-1) challenges traditional high-temperature formation models. chemistryviews.orgsciencedaily.com The conditions in these clouds, with temperatures around 10 K, necessitate the existence of low-temperature, barrierless chemical reactions. chemistryviews.org

The formation of alkylated PAHs in such environments is thought to proceed through "bottom-up" scenarios involving gas-phase reactions between smaller hydrocarbon radicals. chemistryviews.orgresearchgate.net For example, reactions that were previously thought to require high energy can occur efficiently at low temperatures through radical-driven mechanisms. While specific pathways to this compound in these environments are a subject of ongoing research, the general principles suggest that reactions involving methyl-containing precursors are viable. The detection of various methylated species in cold clouds supports the idea that methylation is a common process in interstellar chemistry. researchgate.net The presence of these molecules suggests that current astrochemical models may be incomplete and that low-temperature pathways are more efficient than previously thought. chemistryviews.org

Astrochemical Significance of Alkylated Polycyclic Aromatic Hydrocarbons

The study of alkylated PAHs is significant for several reasons. First, their presence and relative abundance provide clues about the chemical evolution of the ISM and the processes that lead to molecular complexity. arxiv.org These molecules are integral to the carbon cycle in space and may act as seeds for the formation of dust grains, which are the building blocks of planets. chemistryviews.org

Second, the addition of an alkyl group, like the methyl group in this compound, alters the spectroscopic properties of the parent PAH. arxiv.org This can affect the position and intensity of the infrared emission bands. Studying these variations helps astronomers interpret the AIBs observed from different regions of space, providing more detailed information about the physical conditions and molecular composition of those environments. astron-soc.innasa.gov By comparing observational data with laboratory and computational spectra of specific alkylated PAHs, researchers can better constrain the types and sizes of PAHs present in the ISM. nasa.gov Ultimately, understanding the role of molecules like this compound is essential for tracing the flow of carbon from simple interstellar molecules to the complex organic inventory of forming planetary systems. chemistryviews.org

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 1-methyltriphenylene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic methylation of triphenylene. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), gas chromatography-mass spectrometry (GC-MS) for volatile impurities, and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Ensure compliance with characterization guidelines for new compounds, including elemental analysis .

Q. How can researchers design experiments to assess the photophysical properties of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to measure absorption maxima (λmax) and fluorescence spectroscopy for emission profiles. Solvent polarity effects should be tested in a range (e.g., hexane to DMSO). Time-resolved fluorescence decay experiments can determine excited-state lifetimes. Compare results with computational methods (e.g., DFT calculations for HOMO-LUMO gaps) to validate experimental data .

Q. What are the best practices for reporting crystallographic data of this compound derivatives?

  • Methodological Answer : Follow International Union of Crystallography (IUCr) guidelines: include unit cell parameters, space group, R-factors, and CCDC deposition numbers. Provide full crystallographic data in supplementary materials, avoiding redundancy in the main text. Tables should highlight bond lengths/angles relevant to steric effects from the methyl group .

Advanced Research Questions

Q. How can contradictory data on the toxicity of this compound be resolved in environmental studies?

  • Methodological Answer : Discrepancies may arise from variations in exposure models (e.g., in vitro vs. in vivo) or analytical sensitivity. Conduct systematic meta-analyses of peer-reviewed studies, prioritizing those with ATSDR/NTP/EPA validation protocols. Use dose-response curves and assess confounding variables (e.g., metabolic activation in hepatic microsomal assays). Cross-reference with toxicokinetic data from structurally analogous methylated PAHs .

Q. What advanced techniques are suitable for probing the mechanistic role of this compound in charge-transfer complexes?

  • Methodological Answer : Employ surface-enhanced Raman spectroscopy (SERS) to study interfacial interactions. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can quantify redox potentials. Pair with X-ray photoelectron spectroscopy (XPS) to correlate electronic structure with charge-transfer efficiency. For dynamic studies, use ultrafast transient absorption spectroscopy .

Q. How should researchers address gaps in structure-activity relationship (SAR) models for this compound derivatives?

  • Methodological Answer : Combine multivariate statistical analysis (e.g., PCA or PLS regression) with synthetic diversification (e.g., varying substituent positions). Validate models using leave-one-out cross-validation (LOOCV) and external test sets. Report uncertainties in predictive parameters (e.g., R², Q²) and compare with existing SAR databases .

Data Analysis and Contradiction Management

Q. What strategies minimize bias when interpreting conflicting spectroscopic data for this compound?

  • Methodological Answer : Implement blinded data analysis, where spectra are anonymized and interpreted by multiple independent researchers. Use software-assisted peak fitting (e.g., Gaussian deconvolution in IR/Raman) and report confidence intervals. Cross-validate with alternative techniques (e.g., compare NMR assignments with 2D-COSY/HSQC) .

Q. How can researchers ensure reproducibility in catalytic applications of this compound-based ligands?

  • Methodological Answer : Document catalyst loading, solvent purity, and reaction atmosphere (e.g., inert gas vs. aerobic conditions). Use standardized turnover frequency (TOF) and turnover number (TON) metrics. Share raw kinetic data (time vs. conversion plots) in supplementary materials, adhering to Beilstein Journal guidelines for experimental transparency .

Tables for Key Methodological Comparisons

Technique Application Key Parameters References
GC-MSPurity analysisColumn type (e.g., DB-5), ionization voltage
DFT CalculationsElectronic structure predictionBasis set (e.g., B3LYP/6-31G*), solvent model
Hepatic Microsomal AssaysMetabolic stability assessmentIncubation time, NADPH concentration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.